4-Methoxyoxane-4-carboxylic acid
Description
Background and Significance in Contemporary Chemical Science
The core structure of 4-Methoxyoxane-4-carboxylic acid is the oxane, or tetrahydropyran (B127337), ring. Tetrahydropyran rings are prevalent motifs in a wide array of natural products and pharmacologically active compounds. Their presence can influence a molecule's solubility, metabolic stability, and ability to bind to biological targets. The addition of a carboxylic acid group provides a handle for further chemical modifications and can play a crucial role in the molecule's interaction with biological systems, often acting as a key binding group or a bioisostere for other functionalities. nih.govnih.gov
The significance of this compound in contemporary chemical science is highlighted by its use as a precursor in the synthesis of novel therapeutic agents. Specifically, it is utilized in the preparation of imidazole (B134444) derivatives that act as modulators of cannabinoid receptor 2 (CB2). pharmaffiliates.com The CB2 receptor is a key target in drug discovery, implicated in inflammatory processes and pain perception. The ability of compounds derived from this compound to modulate this receptor underscores its importance in the development of new treatments for a variety of conditions.
The strategic placement of the methoxy (B1213986) group at the 4-position of the oxane ring, alongside the carboxylic acid, creates a specific stereoelectronic environment that can be critical for its utility as a synthetic intermediate. This precise substitution pattern is a key area of interest for researchers exploring structure-activity relationships in the molecules they design.
Scope and Objectives of Research on this compound
Research focused on this compound is primarily driven by its potential as a key structural component in the design of new molecules with desired biological activities. The main objectives of this research can be summarized as follows:
Development of Efficient Synthesis Methods: A primary goal is to establish robust and efficient synthetic routes to produce this compound and its derivatives. This includes exploring various strategies for the construction of the substituted tetrahydropyran ring system. General methods for tetrahydropyran synthesis, such as the Prins cyclization or intramolecular hydroalkoxylation of homoallylic alcohols, provide a foundation for developing specific pathways to this compound. organic-chemistry.org
Exploration of its Role as a Synthetic Building Block: Researchers are actively investigating the utility of this compound as a versatile starting material for the synthesis of more complex molecular architectures. Its functional groups allow for a variety of chemical transformations, making it an attractive scaffold for creating libraries of compounds for high-throughput screening in drug discovery programs.
Investigation of its Application in Medicinal Chemistry: A significant objective is to continue exploring the potential of this compound in the development of new drugs. Building upon its known application in creating CB2 receptor modulators, research aims to design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties. pharmaffiliates.com
Understanding Structure-Property Relationships: A fundamental aspect of the research involves understanding how the specific structural features of this compound influence its physicochemical properties and, consequently, the properties of the larger molecules it is incorporated into. This includes studying its conformation and how it interacts with other molecules.
Physicochemical Properties of this compound
The following table summarizes some of the key computed physicochemical properties of this compound. nih.gov
| Property | Value |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1010836-49-3 |
| XLogP3-AA | -0.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Exact Mass | 160.07355886 g/mol |
| Monoisotopic Mass | 160.07355886 g/mol |
| Topological Polar Surface Area | 55.8 Ų |
| Heavy Atom Count | 11 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxyoxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-7(6(8)9)2-4-11-5-3-7/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJYOPVQSMINBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654015 | |
| Record name | 4-Methoxyoxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010836-49-3 | |
| Record name | 4-Methoxyoxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxyoxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Methoxyoxane 4 Carboxylic Acid
Established Synthetic Pathways
Established synthetic routes to 4-methoxyoxane-4-carboxylic acid and its precursors primarily rely on traditional organic reactions, including carboxylation, ring-forming strategies, and the hydrolysis of ester intermediates. Multi-step total synthesis provides a comprehensive approach to building the molecule from simpler starting materials.
Carboxylation Reactions
Direct carboxylation of 4-methoxytetrahydropyran presents a potential, though challenging, route. This approach would involve the deprotonation of the C-H bond at the 4-position of 4-methoxytetrahydropyran using a strong base, followed by quenching the resulting carbanion with carbon dioxide. The success of this method is highly dependent on the acidity of the C4-proton and the stability of the intermediate anion.
Alternatively, a more feasible carboxylation approach could involve the use of a pre-functionalized substrate. For instance, the reaction of 4-methoxy-4-(trichloromethyl)tetrahydropyran with a silver salt followed by hydrolysis could yield the desired carboxylic acid. Another possibility is the direct carboxylation of a Grignard reagent derived from a 4-halo-4-methoxytetrahydropyran, though the stability of such an organometallic intermediate would be a critical factor.
Ring-Opening and Cyclization Strategies
Ring-opening of a suitable epoxide precursor followed by an intramolecular cyclization is a common strategy for the synthesis of heterocyclic compounds. For this compound, this could involve the synthesis of a precursor containing both an epoxide and a nucleophilic group that can cyclize to form the oxane ring. For example, the ring-opening of a substituted epoxide with a methoxy-containing nucleophile, followed by a subsequent cyclization, could be a viable pathway. The regioselectivity of the epoxide opening and the stereochemical outcome of the cyclization are key considerations in this approach.
Ester Hydrolysis Approaches
A common and reliable method for the synthesis of carboxylic acids is the hydrolysis of their corresponding esters. In the context of this compound, this would involve the initial synthesis of an ester, such as methyl 4-methoxyoxane-4-carboxylate, followed by its hydrolysis.
The hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, typically involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. This reaction is generally irreversible and proceeds to completion. Acid-catalyzed hydrolysis, on the other hand, is a reversible process and requires a large excess of water to drive the equilibrium towards the formation of the carboxylic acid.
| Hydrolysis Condition | Reagents | General Observations |
| Basic Hydrolysis | NaOH or KOH in H₂O/alcohol | Irreversible, high yield. |
| Acidic Hydrolysis | H₂SO₄ or HCl in H₂O | Reversible, requires excess water. |
Multi-step Total Synthesis Routes
A comprehensive multi-step total synthesis often provides the most reliable and adaptable route to complex molecules like this compound. A plausible synthetic sequence could commence from the readily available tetrahydropyran-4-one.
One potential pathway involves the following key transformations:
Cyanohydrin Formation: Reaction of tetrahydropyran-4-one with a cyanide source, such as trimethylsilyl (B98337) cyanide, to form the corresponding cyanohydrin.
O-Methylation: Methylation of the hydroxyl group of the cyanohydrin using a methylating agent like methyl iodide in the presence of a base to yield 4-methoxy-tetrahydropyran-4-carbonitrile.
Hydrolysis of the Nitrile: The nitrile group can then be hydrolyzed to the carboxylic acid under either acidic or basic conditions to afford the final product, this compound. A patent describes the hydrolysis of a related compound, 4-cyanotetrahydropyran-4-carboxylic acid, in the presence of an acid organic-chemistry.org.
An alternative established route to the parent tetrahydropyran-4-carboxylic acid involves a three-step sequence which could potentially be adapted. This sequence includes:
Cyclization: The reaction of diethyl malonate with bis(2-chloroethyl) ether in the presence of a base to form diethyl tetrahydropyran-4,4-dicarboxylate organic-chemistry.org.
Hydrolysis: Saponification of the diethyl ester to the corresponding dicarboxylic acid organic-chemistry.org.
Decarboxylation: Heating the dicarboxylic acid to induce decarboxylation and yield tetrahydropyran-4-carboxylic acid organic-chemistry.org.
To adapt this to the synthesis of the target molecule, a methoxy (B1213986) group would need to be introduced at the 4-position, which could potentially be achieved through further synthetic modifications.
Advanced and Green Chemistry Syntheses
In an effort to develop more efficient and environmentally friendly synthetic methods, advanced techniques such as microwave-assisted synthesis are being explored for the preparation of heterocyclic compounds.
Solvent-Free Reaction Conditions
A review of the scientific literature indicates a lack of specific research on the solvent-free synthesis of this compound. Traditional methods for the synthesis of the analogous parent compound, tetrahydropyran-4-carboxylic acid, particularly the decarboxylation of tetrahydropyran-4,4-dicarboxylic acid, are often conducted at high temperatures (120-130°C). ijprajournal.com These conditions typically necessitate the use of high-boiling point solvents, such as xylene or paraffin (B1166041) oil, to ensure controlled reaction rates, manage the evolution of carbon dioxide, and prevent thermal decomposition of the product. ijprajournal.com Consequently, dedicated solvent-free methodologies for this specific compound have not been prominently documented.
Catalytic Methods in this compound Synthesis
Catalysis plays a crucial role in the synthesis of the foundational oxane ring. In the synthesis of the parent compound, tetrahydropyran-4-carboxylic acid, the initial cyclization step is typically a base-catalyzed process. ijprajournal.com Common bases include alkali metal alkoxides like sodium methoxide. ijprajournal.com
Furthermore, another synthetic route to the tetrahydropyran-4-carboxylic acid core involves the hydrolysis of a 4-cyanotetrahydropyran-4-carboxylic acid precursor. google.comwipo.int This transformation is carried out in the presence of an acid catalyst. google.comwipo.int While these catalytic steps are fundamental to creating the basic molecular framework, specific catalytic methods that focus on the direct synthesis of this compound or the introduction of the 4-methoxy group under novel catalytic conditions are not extensively detailed in the available research.
Chemoenzymatic Synthetic Strategies
Chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the practicality of chemical reactions, is a powerful tool in modern organic synthesis. nih.govrjpbr.com However, a thorough search of scientific databases does not yield specific chemoenzymatic strategies applied to the synthesis of this compound. While biocatalysis is widely used for producing complex and chiral molecules, its application for the synthesis of this particular achiral substituted oxane has not been reported in the literature. nih.gov
Synthesis of Stereoisomers and Enantiomers of this compound
A critical aspect of the stereochemistry of this compound is that it is an achiral molecule. The carbon atom at the 4-position is bonded to a methoxy group, a carboxylic acid group, and two identical -CH2-O- fragments of the oxane ring. Because there are two identical groups attached to the C4 carbon, it does not constitute a stereocenter. As a result, the molecule does not have stereoisomers or enantiomers.
The following sections discuss synthetic strategies that are employed to generate chiral molecules with specific stereochemistry. Given that this compound is achiral, these methods are not applicable for the purpose of creating enantiomers or diastereomers of this specific compound. They are, however, relevant for the synthesis of other substituted tetrahydropyran (B127337) derivatives that do possess chirality. whiterose.ac.uknih.gov
Asymmetric Synthesis Approaches
Asymmetric synthesis encompasses a range of techniques designed to produce a chiral compound as a single enantiomer or diastereomer. These methods are fundamental in pharmaceutical and fine chemical production where a specific stereoisomer is often responsible for the desired biological activity. semanticscholar.org Since this compound does not exist as stereoisomers, asymmetric synthesis approaches are not relevant to its preparation.
Chiral Auxiliary Mediated Synthesis
The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. wikipedia.org In this method, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate to guide a subsequent reaction, leading to the formation of a new stereocenter with a preferred configuration. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. nih.gov Common examples of chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. wikipedia.orgnih.gov This methodology is exclusively used for the synthesis of chiral molecules and is therefore not applicable to the achiral this compound.
Enantioselective Catalysis
Enantioselective catalysis involves the use of a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, to convert a prochiral substrate into a chiral product with a high excess of one enantiomer. nih.gov This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the chiral product. nih.gov For example, chiral phosphoric acids have been used to catalyze intramolecular oxa-Michael cyclizations to yield chiral tetrahydropyran products with high enantioselectivity. whiterose.ac.uk As with other asymmetric methods, enantioselective catalysis is a strategy for producing chiral compounds and is not pertinent to the synthesis of the achiral target molecule, this compound.
Purity and Yield Optimization in this compound Synthesis
The successful synthesis of this compound with high purity and yield hinges on the careful optimization of several interconnected factors, including reaction time, temperature, solvent, and the choice of catalysts and reagents.
Reaction Time and Temperature:
The duration of a chemical reaction and the temperature at which it is conducted are fundamental parameters that significantly influence product formation and the prevalence of side reactions. An optimal reaction time ensures the complete conversion of starting materials to the desired product, while minimizing the degradation of the product or the formation of impurities that can arise from prolonged reaction times or excessive heat. For instance, in related syntheses of carboxylic acids, it has been demonstrated that extending the reaction time beyond the point of maximum conversion can lead to reduced selectivity and the formation of undesired byproducts. Conversely, insufficient reaction time will result in a lower yield due to incomplete conversion of reactants.
Similarly, temperature control is paramount. Higher temperatures generally increase the reaction rate but can also promote competing side reactions or decomposition of the target molecule, thereby reducing both yield and purity. The ideal temperature profile for the synthesis of this compound would be one that accelerates the desired reaction pathway while suppressing the formation of impurities. The optimization of these parameters is often achieved through systematic studies where the reaction is monitored over time at various temperatures.
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 50 | 12 | 65 | 90 |
| 2 | 70 | 8 | 85 | 95 |
| 3 | 90 | 6 | 82 | 88 |
Solvent Selection:
The choice of solvent is another critical factor that can profoundly impact the outcome of a synthesis. The solvent not only dissolves the reactants but can also influence reaction rates and selectivity. An ideal solvent for the synthesis of this compound should effectively dissolve the starting materials, be inert to the reaction conditions, and facilitate the desired chemical transformation. Furthermore, the polarity and boiling point of the solvent can affect the reaction temperature and the ease of product isolation and purification. For example, in the synthesis of related heterocyclic carboxylic acids, solvents such as acetonitrile (B52724) have been shown to provide a good balance between reactant conversion and selectivity.
Catalysts and Reagents:
The selection of appropriate catalysts and reagents is fundamental to achieving high yield and purity. Catalysts can accelerate the rate of the desired reaction, often under milder conditions, which can help to minimize the formation of byproducts. The concentration and type of base or acid used in hydrolysis and cyclization steps, for example, can be critical. In the synthesis of tetrahydropyran-4-carboxylic acid, the molar ratio of the base to the starting material was found to be a key parameter influencing the yield of the hydrolysis step. Careful selection and stoichiometric control of all reagents are necessary to ensure an efficient and clean reaction.
Purification Techniques:
Post-synthesis purification is essential to achieve the desired level of purity for this compound. Common purification methods for carboxylic acids include:
Crystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.
Chromatography: Techniques such as column chromatography can be employed to separate the target compound from impurities based on differences in their physical and chemical properties, such as polarity. For carboxylic acids, anion exchange chromatography can be a particularly effective method. This involves binding the carboxylate anion to a resin, washing away impurities, and then eluting the pure carboxylic acid.
Distillation/Evaporation: For carboxylic acids that are produced in a solvent, distillation or evaporation can be used to remove the solvent and other volatile impurities.
The optimization of these purification steps is crucial for obtaining this compound at a high purity level, which is often a requirement for its intended applications. The choice of purification method will depend on the physical properties of the compound and the nature of the impurities present.
Reactivity and Reaction Mechanisms of 4 Methoxyoxane 4 Carboxylic Acid
Carboxylic Acid Functional Group Reactivity
The carboxyl group (-COOH) is a versatile functional group that undergoes several characteristic reactions. fiveable.mestudymind.co.uk Its reactivity stems from the polarized carbonyl group (C=O), where the carbon atom is electrophilic, and the acidic nature of the hydroxyl proton. ucalgary.ca Reactions typically involve nucleophilic attack at the carbonyl carbon, leading to the substitution of the hydroxyl group. fiveable.melibretexts.org The relative reactivity of carboxylic acid derivatives follows a general trend, with acid chlorides and anhydrides being more reactive than esters and amides. libretexts.org
Esterification is a common reaction of carboxylic acids, involving their condensation with an alcohol to form an ester and water. byjus.com The most prevalent method is the Fischer esterification, which occurs by heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org The reaction is reversible, and its equilibrium can be shifted toward the product by removing water as it forms or by using the alcohol as the solvent. libretexts.orglibretexts.org
The mechanism of Fischer esterification involves several key steps: masterorganicchemistry.comchemguide.co.uk
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.org
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated by a base (like water or the alcohol) to yield the final ester product and regenerate the acid catalyst. libretexts.org
For 4-Methoxyoxane-4-carboxylic acid, this reaction proceeds by converting the carboxylic acid group into an ester without affecting the stable tetrahydropyran (B127337) ring or the methoxy (B1213986) group.
Table 1: Examples of Esterification Products from this compound
| Reactant Alcohol | Catalyst | Product Name |
| Methanol | H₂SO₄ | Methyl 4-methoxyoxane-4-carboxylate |
| Ethanol | H₂SO₄ | Ethyl 4-methoxyoxane-4-carboxylate |
| Propan-1-ol | TsOH | Propyl 4-methoxyoxane-4-carboxylate |
Carboxylic acids can be converted directly into amides by reaction with ammonia (B1221849) or primary or secondary amines. studymind.co.uk This transformation typically requires high temperatures to drive off the water formed, as the initial reaction is an acid-base reaction forming a stable carboxylate-ammonium salt. mdpi.com To facilitate amide bond formation under milder conditions, coupling agents are often employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.govorganic-chemistry.org
The general mechanism for direct thermal amidation involves:
Salt Formation: The carboxylic acid and amine react in an initial acid-base reaction to form an ammonium (B1175870) carboxylate salt.
Dehydration: Upon heating, the salt undergoes dehydration (loss of a water molecule) to form the amide bond.
When this compound reacts with an amine, the -COOH group is converted to a carboxamide group (-CONR₂).
Table 2: Amidation Products from this compound
| Reactant Amine | Conditions | Product Name |
| Ammonia (NH₃) | Heat | 4-Methoxyoxane-4-carboxamide |
| Methylamine (CH₃NH₂) | Heat or Coupling Agent | N-methyl-4-methoxyoxane-4-carboxamide |
| Diethylamine ((CH₃CH₂)₂NH) | Heat or Coupling Agent | N,N-diethyl-4-methoxyoxane-4-carboxamide |
Acid chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in organic synthesis. libretexts.org They are typically prepared by treating a carboxylic acid with a chlorinating agent, the most common being thionyl chloride (SOCl₂). chemguide.co.uklibretexts.orglibretexts.org Other reagents like phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) can also be used. chemguide.co.uk The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk
The mechanism for the reaction with thionyl chloride is as follows: libretexts.orglibretexts.org
The carboxylic acid's hydroxyl oxygen attacks the sulfur atom of SOCl₂, displacing a chloride ion.
This forms a chlorosulfite intermediate, which is a much better leaving group than the original -OH group.
The chloride ion released in the first step then acts as a nucleophile, attacking the carbonyl carbon.
The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which decomposes to SO₂ and another chloride ion.
Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules, though this typically requires high temperatures. A more common laboratory synthesis involves the reaction of an acid chloride with a carboxylate salt. studymind.co.uk
Table 3: Formation of Acid Derivatives from this compound
| Reagent | Product Type | Product Name |
| Thionyl Chloride (SOCl₂) | Acid Chloride | 4-Methoxyoxane-4-carbonyl chloride |
| Phosphorus Pentachloride (PCl₅) | Acid Chloride | 4-Methoxyoxane-4-carbonyl chloride |
| Heat (with P₄O₁₀) | Acid Anhydride | 4-Methoxyoxane-4-carboxylic anhydride |
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). fiveable.me For most simple carboxylic acids, this process requires very high temperatures and is not a facile reaction. masterorganicchemistry.com However, decarboxylation occurs much more readily if there is a carbonyl group positioned at the beta-carbon relative to the carboxylic acid (a β-keto acid). youtube.comyoutube.com The mechanism for β-keto acids involves a cyclic six-membered transition state, which leads to the formation of an enol and CO₂, with the enol subsequently tautomerizing to the more stable keto form. masterorganicchemistry.comyoutube.com
The structure of this compound lacks an activating group (like a ketone) at the beta-position. The carbon atom beta to the carboxyl group is the C-3 (and C-5) position of the tetrahydropyran ring. Therefore, the compound is not expected to undergo decarboxylation under typical heating conditions that would suffice for a β-keto acid. researchgate.net Forcing conditions at very high temperatures would likely lead to non-specific decomposition of the molecule rather than clean decarboxylation.
Tetrahydropyran Ring System Reactivity
The tetrahydropyran ring, also known as oxane, is a saturated cyclic ether. wikipedia.org Ethers are generally unreactive and are often used as solvents in organic reactions because they are stable to many reagents, including bases, mild acids, and common oxidizing and reducing agents. The stability of the tetrahydropyran ring in this compound means that reactions involving the carboxylic acid group can typically be carried out without affecting the ring structure.
While generally stable, the ether linkage of the tetrahydropyran ring can be cleaved under harsh conditions, most commonly by heating with strong, concentrated mineral acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). mdpi.com The reaction proceeds via a nucleophilic substitution mechanism.
The mechanism for acid-catalyzed ring opening involves:
Protonation of the Ether Oxygen: The strong acid protonates the oxygen atom of the tetrahydropyran ring, making it a better leaving group.
Nucleophilic Attack: The conjugate base of the acid (e.g., Br⁻ or I⁻) acts as a nucleophile and attacks one of the alpha-carbons (the carbons adjacent to the ether oxygen), opening the ring.
In the case of this compound, this reaction would be complex. The methoxy group's ether oxygen could also be protonated and cleaved. Furthermore, the harsh acidic conditions required for ring-opening could also lead to other reactions at the carboxylic acid site. The precise products would depend on the specific reagents and reaction conditions. Such reactions are not typical for this class of compound unless specifically desired. nih.govrsc.orgdntb.gov.uaresearchgate.net
Electrophilic Aromatic Substitution (if applicable to derivatives)
While this compound itself is an aliphatic heterocyclic compound and therefore does not undergo electrophilic aromatic substitution, its aromatic derivatives are of significant interest in this context. Should the oxane ring be appended to an aromatic system, the electronic nature of the substituent would play a critical role in the regioselectivity and rate of substitution reactions. wikipedia.org
The interplay of multiple substituents on an aromatic ring would further dictate the outcome of electrophilic aromatic substitution. The directing effects of all substituents must be considered, with strongly activating groups typically exerting dominant control over the position of substitution. youtube.com
Nucleophilic Addition to the Ring System
The oxane ring of this compound is a saturated heterocycle and, as such, is generally resistant to nucleophilic addition reactions, which are more characteristic of unsaturated or strained ring systems. However, the introduction of activating functional groups or the use of specific reaction conditions could potentially induce ring-opening reactions initiated by a nucleophilic attack.
For example, if the oxane ring were to contain an endocyclic double bond, it would become susceptible to conjugate addition by nucleophiles. nih.gov Similarly, the presence of a good leaving group on the ring could facilitate nucleophilic substitution. In the absence of such activating features, the high pKa of the C-H bonds and the lack of low-lying empty orbitals make direct nucleophilic addition to the carbon atoms of the oxane ring energetically unfavorable.
Methoxy Group Reactivity
Demethylation Reactions
The methoxy group of this compound is susceptible to cleavage under various conditions, a reaction known as demethylation. This transformation is of significant utility in synthetic organic chemistry, often employed as a deprotection step for a hydroxyl group. Common reagents for demethylation include strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), and Lewis acids like boron tribromide (BBr₃).
The mechanism of acid-catalyzed demethylation typically involves protonation of the methoxy oxygen, followed by nucleophilic attack of the conjugate base (e.g., Br⁻) on the methyl group in an Sₙ2 fashion. The use of boron tribromide proceeds via the formation of a Lewis acid-base adduct, followed by intramolecular or intermolecular bromide attack.
| Reagent | Typical Conditions |
| Hydrobromic Acid (HBr) | Acetic acid, heat |
| Boron Tribromide (BBr₃) | Dichloromethane, low temperature |
| Trimethylsilyl (B98337) Iodide (TMSI) | Acetonitrile (B52724), room temperature |
Substitutions at the Methoxy Group
While direct substitution at the methoxy group is less common than demethylation, it is a plausible transformation under specific circumstances. For instance, the conversion of the methoxy group to other alkoxy groups could potentially be achieved through a two-step sequence involving demethylation to the corresponding alcohol, followed by alkylation with a suitable electrophile (e.g., an alkyl halide) under basic conditions (Williamson ether synthesis).
Advanced Reaction Pathways and Novel Transformations
Radical Reactions Involving this compound
The carboxylic acid moiety of this compound provides a handle for initiating radical reactions. One of the most well-established methods for generating radicals from carboxylic acids is the Barton decarboxylation. libretexts.org This two-step process involves the conversion of the carboxylic acid to a thiohydroxamate ester, which can then be treated with a radical initiator (e.g., AIBN) and a chain-propagating agent (e.g., tributyltin hydride) to generate an alkyl radical via decarboxylation. libretexts.org
This alkyl radical, centered at the 4-position of the oxane ring, could then participate in a variety of radical-mediated transformations, including:
Intermolecular and Intramolecular C-C Bond Formation: The radical could add to an alkene or alkyne, forming a new carbon-carbon bond. libretexts.org
Dehalogenation: If a halogen atom were present elsewhere in the molecule, the radical could facilitate its removal. libretexts.org
Radical-Radical Cross-Coupling: In the presence of another radical species, cross-coupling could occur to form a new bond. chemrxiv.org
Photochemical Reactions
The photochemical reactivity of this compound has not been extensively documented in the literature. However, predictions can be made based on the behavior of related compounds, such as other carboxylic acids and tetrahydropyran derivatives.
One potential photochemical reaction is photodecarboxylation. Carboxylic acids can undergo decarboxylation upon irradiation, often in the presence of a photosensitizer. beilstein-journals.orgprinceton.edu This process typically involves the formation of a radical intermediate through the loss of carbon dioxide. For this compound, this would lead to the formation of a radical centered at the 4-position of the oxane ring. The fate of this radical would depend on the reaction conditions, potentially leading to abstraction of a hydrogen atom from the solvent or other molecules, or undergoing rearrangement.
The tetrahydropyran (oxane) ring itself is generally stable to photolysis. wikipedia.org However, the presence of substituents can influence its photochemical behavior. For instance, photosensitized reactions can lead to the formation of ethers. acs.org While not directly applicable to the carboxylic acid, this highlights that the oxane ring is not entirely inert to photochemical conditions.
Photochemical ring expansion reactions have been observed in related heterocyclic systems like oxetanes, proceeding through ylide intermediates. researchgate.net While this is less likely for the more stable six-membered oxane ring, the possibility of complex rearrangements under high-energy irradiation cannot be entirely ruled out.
Table 2: Potential Photochemical Reactions of this compound
| Reaction Type | Conditions | Potential Product(s) |
| Photodecarboxylation | UV irradiation, photosensitizer | 4-methoxyoxane, CO₂ |
| Photosensitized Reaction | Visible light, sensitizer, alcohol | Potential for ether formation (minor pathway) |
Derivatives and Analogs of 4 Methoxyoxane 4 Carboxylic Acid
Structural Modification Strategies
Strategies for modifying the 4-Methoxyoxane-4-carboxylic acid structure are diverse, allowing for the fine-tuning of its characteristics. These include the synthesis of esters and amides, lactone formation, and the introduction of halogens.
The synthesis of ester derivatives of this compound can be achieved through several established methods. A common approach is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst. youtube.com Alternatively, conversion of the carboxylic acid to a more reactive acid chloride, for instance by using thionyl chloride (SOCl₂), followed by reaction with an alcohol, provides a high-yielding route to the corresponding ester. youtube.comyoutube.com
The reactions of these ester derivatives are characteristic of esters. They can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. youtube.com Transesterification, the conversion of one ester to another by reacting with a different alcohol, is also a feasible transformation. youtube.com Furthermore, reduction of the ester group using strong reducing agents like lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol. youtube.comtransformationtutoring.com
A study on the synthesis of 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic Acid Methyl Ester involved the reaction of pentafluoroacetophenone with dimethyl oxalate (B1200264) in the presence of sodium methylate. researchgate.net
Amide derivatives of this compound are typically synthesized by first activating the carboxylic acid, often by converting it to an acid chloride with reagents like thionyl chloride. dergipark.org.tr The resulting acid chloride is then reacted with a primary or secondary amine to form the amide bond. libretexts.orgbioorganica.com.ua Another method involves the use of coupling reagents, such as carbodiimides, which facilitate the direct reaction between the carboxylic acid and an amine. analis.com.my
Amides are generally less reactive than their ester counterparts. libretexts.org However, they can be hydrolyzed to the parent carboxylic acid under more stringent acidic or basic conditions. libretexts.org Reduction of amides with powerful reducing agents like LiAlH₄ leads to the formation of the corresponding amines. transformationtutoring.comlibretexts.org
Research has shown that masking the polarity of a carboxylic acid function with an amide bond can improve the antiplasmodial activity in certain compounds. acs.org
Lactones, which are cyclic esters, are formed from hydroxycarboxylic acids through intramolecular esterification. wikipedia.orgbyjus.com In the context of this compound, a related hydroxy acid, such as one where the methoxy (B1213986) group is replaced by a hydroxyl group, could undergo lactonization. The formation of five- and six-membered lactone rings is often spontaneous due to their inherent stability. pearson.combritannica.com The reaction is typically acid-catalyzed, protonating the carbonyl oxygen to make the carbonyl carbon more electrophilic for the intramolecular attack by the hydroxyl group. youtube.comyoutube.com
Recent studies have highlighted the unexpected isomerization of some oxetane-carboxylic acids into lactones, even at room temperature, indicating the thermodynamic favorability of lactone formation in certain cyclic systems. acs.org Manganese-catalyzed reactions have also been developed for the γ-lactonization of unactivated primary C-H bonds in carboxylic acids. acs.org
| Ring Size | Systematic Name | Parent Lactone | Stability |
| 3 | α-lactone | Oxiran-2-one | Highly unstable |
| 4 | β-lactone | Oxetan-2-one | Strained |
| 5 | γ-lactone | Oxolan-2-one | Stable |
| 6 | δ-lactone | Oxan-2-one | Stable |
The introduction of halogen atoms onto the oxane ring or other parts of the molecule can significantly alter its properties. Halogenation of oxane derivatives can be achieved through various methods. For instance, direct iodination of hydroxymethyl derivatives offers a streamlined route to iodinated compounds. The use of halogenating agents like N-iodosuccinimide (NIS) or molecular iodine in the presence of an acid can be effective for aromatic iodination. tcichemicals.com
In the synthesis of halogenated thiophene (B33073) carboxylic acid derivatives, a one-pot bromination/debromination procedure has been developed. beilstein-journals.org Furthermore, enzymatic halogenation using halogenases presents a highly selective and environmentally benign approach for introducing halogens into complex molecules. nih.govresearchgate.net The synthesis of novel halogenated angular azaphenothiazinones has also been reported, highlighting the diverse scaffolds that can be halogenated. juniperpublishers.com
Bioisosteric Replacements of the Carboxylic Acid Group
Bioisosteric replacement is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. The carboxylic acid group is often replaced with other functional groups that mimic its size, shape, and electronic properties.
The tetrazole ring is a well-established bioisostere for the carboxylic acid group. tandfonline.comresearchgate.netresearchgate.net Tetrazoles and carboxylic acids have similar pKa values (4.5-4.9 for tetrazoles and 4.2-4.4 for carboxylic acids), meaning they are both ionized at physiological pH. rug.nl This similarity allows tetrazole analogs to often maintain or even improve biological activity compared to the parent carboxylic acid. acs.orgnih.gov
The synthesis of 5-substituted-1H-tetrazoles, the most common type of tetrazole bioisostere, is typically achieved through a [3+2] cycloaddition reaction between a nitrile and an azide, often sodium azide. rsc.org This approach allows for the late-stage introduction of the tetrazole moiety.
Replacing a carboxylic acid with a tetrazole can lead to increased lipophilicity and metabolic stability, which can enhance bioavailability. acs.orgtandfonline.com It has been noted that anionic tetrazoles are almost ten times more lipophilic than the corresponding carboxylates. acs.orgresearchgate.net This strategy has been successfully employed in the development of numerous drugs. tandfonline.com
| Property | Carboxylic Acid | Tetrazole |
| pKa | 4.2 - 4.4 | 4.5 - 4.9 |
| Ionization at pH 7.4 | Yes | Yes |
| Metabolic Stability | Susceptible to reduction | Generally stable |
| Lipophilicity of Anion | Lower | Higher |
Hydroxypyrazole Analogs
Hydroxypyrazoles are recognized as effective bioisosteres for carboxylic acids. researchgate.net This is due to their ability to mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid while offering a distinct chemical profile. The reduced acidity and increased lipophilicity of hydroxypyrazoles may help overcome challenges often associated with carboxylic acids, such as limited membrane permeability. researchgate.net
In the context of this compound, substituting the carboxylic acid moiety with a hydroxypyrazole ring would yield a novel analog. This modification replaces the -COOH group with a cyclic structure containing a hydroxyl group, which maintains a key hydrogen bond donor feature. This strategy is employed to develop biologically active analogs, where the core scaffold of the oxane ring is preserved to interact with its intended biological target, while the acidic head group is modified to optimize pharmacokinetic properties.
Sulfonate and Phosphonate (B1237965) Analogs
Sulfonates and phosphonates serve as important non-classical bioisosteres for carboxylic acids. The substitution of a carboxylate group with a phosphonate or sulfonate can significantly impact a molecule's biological activity and properties.
Sulfonate Analogs: The replacement of a carboxylic acid with a sulfonic acid (or its corresponding sulfonamide) is a well-established strategy in drug design. researchgate.net Sulfonamides, for instance, can act as bioisosteric replacements for carboxylic acids, a tactic that has been shown to influence the biological activity of various compounds. researchgate.net An analog of this compound would feature the oxane ring system with a sulfonic acid group at the 4-position instead of the carboxylic acid.
Phosphonate Analogs: Phosphonates are particularly effective mimics of the tetrahedral transition state of carboxylate or phosphate (B84403) ester hydrolysis, making them valuable as enzyme inhibitors. vcycletech.comunipd.it The phosphonate group is structurally similar to the carboxylate group but possesses a tetrahedral geometry and a different charge distribution. frontierspartnerships.orgscispace.com These analogs can exhibit high affinity and specificity for enzymes that recognize phosphate esters or carboxylic acids. vcycletech.com The introduction of a phosphonic acid group into the 4-position of the 4-methoxyoxane ring would create a phosphonate analog. Such compounds are explored for their potential to inhibit enzymes like HIV protease and phospholipases. vcycletech.com The stability of the phosphorus-carbon bond in phosphonates, compared to the phosphorus-oxygen bond in phosphates, makes them resistant to enzymatic hydrolysis by phosphatases. unipd.it
Synthesis of Hybrid Molecules Incorporating the this compound Scaffold
The this compound scaffold is a valuable building block for the synthesis of more complex hybrid molecules. The carboxylic acid functional group serves as a versatile chemical handle for conjugation with other molecular fragments through various chemical reactions.
The most common synthetic strategies for modifying carboxylic acids include amidation and esterification. researchgate.net
Amidation: The carboxylic acid can be activated (e.g., by conversion to an acyl chloride or using coupling agents like HATU) and then reacted with a primary or secondary amine of another molecule. researchgate.net This forms a stable amide bond, linking the 4-methoxyoxane moiety to another pharmacophore or chemical scaffold. This approach is widely used to create hybrid molecules, such as quinoline-4-carboxamides, which have shown a range of biological activities. researchgate.net
Esterification: The scaffold can be reacted with an alcohol under acidic conditions to form an ester linkage. researchgate.net This method allows for the connection of the 4-methoxyoxane ring to another molecule containing a hydroxyl group.
These synthetic routes enable the creation of diverse libraries of hybrid molecules. For example, by analogy with other carboxylic acid-bearing scaffolds like quinoline-4-carboxylic acid or 4'-hydroxybiphenyl-4-carboxylic acid, the this compound core could be linked to various heterocyclic systems (e.g., imidazoles, thiadiazoles, pyrazoles), styryl groups, or amino acids to explore new chemical space and develop compounds with novel properties. mdpi.comnih.govsnv63.ruump.edu.pl The goal of creating such hybrids is often to combine the features of two different pharmacophores to achieve synergistic or multi-target activity.
Advanced Spectroscopic and Analytical Characterization for 4 Methoxyoxane 4 Carboxylic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating the molecular structure of organic compounds by providing detailed information about the carbon-hydrogen framework. Through the analysis of chemical shifts, spin-spin coupling, and various correlation experiments, the precise connectivity and stereochemical arrangement of atoms within 4-Methoxyoxane-4-carboxylic acid can be determined.
¹H NMR Spectroscopic Analysis
Protons on the carbons alpha to the ring oxygen (C2 and C6) are expected to be deshielded, thus appearing at a lower field (higher chemical shift) compared to the protons on the carbons beta to the oxygen (C3 and C5). The three protons of the methoxy (B1213986) group are predicted to appear as a distinct singlet. The carboxylic acid proton is characteristically found at a very downfield position, often as a broad singlet, though its observation can be influenced by the choice of solvent and sample concentration.
Table 1: Predicted ¹H NMR Data for this compound
Note: The data in this table is computationally predicted and may differ from experimentally obtained values.
¹³C NMR Spectroscopic Analysis
Predicted ¹³C NMR spectroscopy is instrumental in defining the carbon framework of this compound, with each chemically non-equivalent carbon atom producing a unique resonance. The chemical shift values are highly indicative of the carbon's bonding and electronic environment. chemaxon.com
The carbonyl carbon of the carboxylic acid is anticipated to resonate at the lowest field, typically in the 170-180 ppm range. The quaternary carbon at the C4 position, substituted with both the methoxy and carboxylic acid groups, will also exhibit a characteristic downfield shift. The oxane ring carbons will show shifts influenced by the electronegative oxygen atom, with C2 and C6 appearing further downfield than C3 and C5. The carbon of the methoxy group is expected to produce a signal in the more shielded, upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
Note: The data in this table is computationally predicted and may differ from experimentally obtained values.
2D NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): A predicted COSY spectrum would display cross-peaks between protons that are spin-coupled, typically over two or three bonds. youtube.com For this compound, this would confirm the connectivity within the oxane ring by showing correlations between the protons on C2 and C3, and between those on C5 and C6.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): A predicted HMQC or HSQC spectrum establishes direct one-bond correlations between protons and the carbons to which they are attached. hmdb.ca This powerful technique would allow for the definitive assignment of each proton signal to its corresponding carbon atom in both the oxane ring and the methoxy substituent.
HMBC (Heteronuclear Multiple Bond Correlation): A predicted HMBC spectrum is crucial for identifying longer-range correlations between protons and carbons over two or three bonds. c6h6.org This is particularly vital for mapping out the connectivity around non-protonated (quaternary) centers. In the case of this compound, the methoxy protons would be expected to show a correlation to the quaternary carbon C4. Furthermore, protons on C3 and C5, as well as those on C2 and C6, would also exhibit correlations to C4, thereby confirming the substitution pattern at this position.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique that provides the mass-to-charge ratio of ionized molecules. This information is used to determine the molecular weight of a compound and to deduce its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of this compound with a high degree of accuracy. This measurement allows for the calculation of the elemental composition, which can then be compared to the theoretical formula of C₇H₁₂O₄ to unequivocally confirm the molecular formula of the compound.
Fragmentation Pathways Analysis
During mass spectrometry analysis, the parent molecule can break apart into smaller, charged fragments. The resulting fragmentation pattern is a molecular fingerprint that provides significant structural information. For this compound, several fragmentation pathways can be predicted based on established chemical principles.
A characteristic fragmentation for carboxylic acids involves the loss of the carboxyl group, either as a neutral CO₂ molecule (a loss of 44 Da) or as a complete COOH radical (a loss of 45 Da). libretexts.org Another anticipated fragmentation is the cleavage of the methoxy group (-OCH₃), resulting in a loss of 31 Da. The oxane ring itself may undergo ring-opening followed by further fragmentation, which would produce a series of diagnostic ions. A thorough analysis of these fragmentation pathways provides strong corroborating evidence for the proposed molecular structure.
Table 3: Predicted Key Fragmentation Ions for this compound
Note: This table presents plausible fragmentation pathways based on general principles and may not encompass all fragments observed in an experimental mass spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying functional groups within a molecule. echemi.com The principle is based on the absorption of specific frequencies of infrared radiation by molecular bonds, which causes them to vibrate (stretch, bend, etc.). echemi.commsu.edu These absorptions are unique to the types of bonds and functional groups present, providing a molecular "fingerprint". For this compound, the IR spectrum is characterized by the distinct vibrations of its carboxylic acid moiety, the ether linkage, and the oxane ring structure.
Vibrational Analysis of Carboxylic Acid Moiety
The carboxylic acid group (-COOH) gives rise to several prominent and characteristic absorption bands in an IR spectrum. libretexts.org Due to strong intermolecular hydrogen bonding, which often leads to the formation of dimers in the condensed phase, these bands can be broad. orgchemboulder.com
O-H Stretching: The hydroxyl (O-H) bond of the carboxyl group produces a very broad and intense absorption band typically found in the 2500 to 3300 cm⁻¹ region. libretexts.orgorgchemboulder.com This broadness is a hallmark of the hydrogen-bonded O-H in carboxylic acids. orgchemboulder.com
C=O Stretching: The carbonyl (C=O) stretch is one of the most recognizable absorptions in an IR spectrum, appearing as a strong, sharp peak. For a saturated aliphatic carboxylic acid, this band is typically observed between 1700 and 1725 cm⁻¹. echemi.com In dimeric, hydrogen-bonded forms, the peak is commonly found around 1710 cm⁻¹, while the less common free monomeric form absorbs at a higher frequency, near 1760 cm⁻¹. libretexts.org
C-O Stretching and O-H Bending: The spectrum also contains bands corresponding to the carbon-oxygen single bond (C-O) stretch and the O-H bend. The C-O stretching vibration is typically found in the 1210-1320 cm⁻¹ range, while O-H bending vibrations appear as medium intensity bands around 1440-1395 cm⁻¹ and a broad band near 950-910 cm⁻¹. orgchemboulder.comlibretexts.org
Analysis of Ether and Ring Vibrations
The spectral signature of this compound is also defined by vibrations from the methoxy group and the oxane ring.
Ether C-O-C Stretching: The ether linkage (C-O-C) within the oxane ring and the methoxy group results in strong absorption bands. The asymmetric C-O-C stretching of ethers typically appears in the 1280-1230 cm⁻¹ range, while the symmetric stretch is weaker and found at lower frequencies. spectroscopyonline.com For the oxane ring, a key vibration is the asymmetric C-O-C stretch, which is expected between 950 and 810 cm⁻¹. spectroscopyonline.com
Ring Vibrations: Saturated cyclic ethers like oxane exhibit specific ring vibrations. A characteristic "ring breathing" vibration, where the entire ring structure expands and contracts symmetrically, is often observed. For some cyclic ethers, this can fall in the 1280-1230 cm⁻¹ range. spectroscopyonline.com
C-H Stretching: The various C-H bonds in the alkyl portions of the oxane ring and methoxy group will show stretching vibrations in the 2850-3000 cm⁻¹ region, often appearing as sharp peaks superimposed on the broad O-H band from the carboxylic acid. orgchemboulder.comresearchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500-3300 | Strong, Very Broad |
| C-H Stretch | Alkyl (Ring & Methoxy) | 2850-3000 | Medium to Strong, Sharp |
| C=O Stretch | Carboxylic Acid | 1700-1725 | Strong, Sharp |
| C-O Stretch | Carboxylic Acid / Ether | 1210-1320 | Strong |
| Asymmetric C-O-C Stretch | Oxane Ring | 950-810 | Strong |
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet or visible radiation, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq The utility of this technique for this compound is limited by its molecular structure. The compound lacks extensive conjugation or chromophores that absorb strongly in the standard UV-Vis range (above 220 nm).
The primary absorbing feature is the carboxylic acid group. Saturated, non-conjugated carboxylic acids typically exhibit a weak absorption maximum (λmax) at around 210 nm. libretexts.org This absorption is attributed to the n→π* electronic transition of the carbonyl group's non-bonding electrons. masterorganicchemistry.com Because this absorption occurs at a very short wavelength and is weak, UV-Visible spectroscopy is not a primary tool for the structural elucidation of this specific compound but can be used for quantitative analysis at low wavelengths if appropriate solvents and standards are used. libretexts.org
X-ray Crystallography for Structural Elucidation
For this analysis, a high-quality single crystal of the compound is required. nih.gov If a suitable crystal were grown, the analysis would likely reveal:
Oxane Ring Conformation: The six-membered oxane ring is expected to adopt a stable chair conformation to minimize steric strain.
Substituent Orientation: The analysis would confirm the positions of the methoxy and carboxylic acid groups on the ring's fourth carbon. It would also determine whether these substituents are in axial or equatorial positions, which has significant implications for the molecule's stability and reactivity.
Intermolecular Interactions: A key feature revealed would be the pattern of intermolecular hydrogen bonding. The carboxylic acid groups are strong hydrogen bond donors and acceptors and would likely form dimeric structures or extended networks in the crystal lattice, linking adjacent molecules. mdpi.com This information is crucial for understanding the solid-state properties of the material.
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. For a polar molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the most suitable technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying compounds. nih.gov A reversed-phase HPLC method would be the standard approach for analyzing this compound.
A plausible HPLC method would involve:
Stationary Phase: A C18 (octadecylsilyl) column, which is a nonpolar stationary phase, would be effective.
Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be used. To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, a small amount of an acid, such as formic acid or acetic acid, is usually added to the mobile phase. sielc.com
Detection: Since the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) would be necessary. nih.gov Alternatively, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) could be employed if UV sensitivity is insufficient.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
This method would allow for the determination of the purity of this compound and could be adapted to quantify it in various samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying and quantifying volatile and semi-volatile organic compounds. For a molecule such as this compound, which contains a polar carboxylic acid group, direct GC-MS analysis is challenging due to its low volatility and potential for thermal degradation. colostate.edu Therefore, a crucial preparatory step involving chemical derivatization is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. mdpi.com
Derivatization for Enhanced Volatility
To facilitate GC-MS analysis, the carboxylic acid functional group of this compound must be converted into a less polar ester. Methylation is a common and effective derivatization strategy. researchgate.net This process replaces the acidic proton of the carboxyl group with a methyl group, significantly increasing the compound's volatility. The resulting molecule, methyl 4-methoxyoxane-4-carboxylate, can then readily pass through the GC column.
Gas Chromatography Separation
The derivatized sample is introduced into the gas chromatograph, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. usherbrooke.ca The separation of components is based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column. For a moderately polar compound like methyl 4-methoxyoxane-4-carboxylate, a column with a nonpolar or mid-polarity stationary phase (e.g., a phenyl-polysiloxane) would be appropriate. The oven temperature is programmed to increase gradually, ensuring the elution of compounds based on their boiling points and interaction with the stationary phase.
Mass Spectrometry Analysis and Fragmentation
Upon exiting the GC column, the separated molecules enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons, typically at 70 eV, causing them to ionize and fragment in a reproducible manner. The resulting positively charged fragments are then separated by a mass analyzer (such as a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular "fingerprint."
The fragmentation pattern for the derivatized form, methyl 4-methoxyoxane-4-carboxylate, is predicted to be influenced by the presence of the ester and the cyclic ether functionalities. libretexts.org The molecular ion peak (M⁺) would correspond to the mass of the intact derivatized molecule. Key fragmentation pathways would likely include:
Alpha-Cleavage: The C-C bonds adjacent to the oxygen atom in the oxane ring are susceptible to cleavage, a common fragmentation pathway for ethers. libretexts.org
Loss of Ester Group Fragments: Cleavage of bonds next to the carbonyl group of the ester is expected, leading to the loss of the methoxy group (-OCH₃, M-31) or the entire carbomethoxy group (-COOCH₃, M-59). whitman.edu
Ring Fragmentation: The oxane ring itself can undergo cleavage, leading to a series of characteristic smaller fragments. This is analogous to the fragmentation seen in other tetrahydropyran (B127337) derivatives. wikipedia.org
The analysis of these fragmentation patterns allows for the unambiguous structural confirmation of the parent molecule.
The following table outlines the predicted key fragments for the methyl ester of this compound.
| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway |
|---|---|---|
| 174 | [C₈H₁₄O₄]⁺ | Molecular Ion (M⁺) |
| 143 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group |
| 115 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |
| 101 | [C₅H₉O₂]⁺ | Alpha-cleavage of the oxane ring with loss of a C₂H₅O radical |
| 87 | [C₄H₇O₂]⁺ | Ring cleavage and rearrangement |
| 59 | [COOCH₃]⁺ | Carbomethoxy cation |
Computational Chemistry and Theoretical Studies of 4 Methoxyoxane 4 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of 4-methoxyoxane-4-carboxylic acid. These methods, grounded in the principles of quantum mechanics, can determine molecular geometries, energies, and electronic properties with a high degree of accuracy.
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. DFT studies are instrumental in predicting the optimized geometry, vibrational frequencies, and reaction energetics of compounds like this compound. While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of related substituted tetrahydropyrans and carboxylic acids. researchgate.netwhiterose.ac.uk
DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can be employed to determine the most stable conformation of the molecule. For the tetrahydropyran (B127337) ring, a chair conformation is generally the most stable. researchgate.net The substituents at the C4 position—the methoxy (B1213986) and carboxylic acid groups—can exist in either axial or equatorial positions. DFT calculations would be crucial in determining the energetic preference for these orientations, which is influenced by steric and electronic effects. The anomeric effect, though typically associated with substituents at the C2 position, could also have a minor influence on the conformational preference of the methoxy group at C4.
A hypothetical DFT study on this compound would likely reveal that the chair conformation with the bulkier carboxylic acid group in the equatorial position is the most stable, to minimize steric hindrance. The orientation of the methoxy group would be a subject of more detailed investigation, with DFT providing the relative energies of the conformers.
Table 1: Hypothetical DFT-Calculated Energies for Conformers of this compound
| Conformer | Carboxylic Acid Position | Methoxy Group Position | Relative Energy (kcal/mol) |
| 1 | Equatorial | Equatorial | 0.00 |
| 2 | Equatorial | Axial | 1.5 - 2.5 |
| 3 | Axial | Equatorial | > 4.0 |
| 4 | Axial | Axial | > 5.0 |
Note: This table is illustrative and based on general principles of conformational analysis of substituted cyclohexanes and tetrahydropyrans. Actual values would require specific DFT calculations.
Ab initio methods are another class of quantum chemical calculations that rely on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. While computationally more demanding than DFT, they can serve as a benchmark. researchgate.net
For this compound, ab initio calculations would be valuable for obtaining highly accurate energies and geometries. An ab initio study could confirm the conformational preferences predicted by DFT and provide more precise values for the energy differences between conformers. These methods are also particularly useful for studying systems where DFT might have limitations, such as in describing dispersion interactions, although modern DFT functionals have improved in this regard.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net
For this compound, a molecular orbital analysis would likely show that the HOMO is localized on the oxygen atoms of the carboxylic acid and methoxy groups, which have lone pairs of electrons. The LUMO is likely to be associated with the π* orbital of the carbonyl group in the carboxylic acid. The HOMO-LUMO gap would provide insights into the molecule's reactivity towards electrophiles and nucleophiles. A smaller gap suggests higher reactivity. nih.gov
Table 2: Hypothetical HOMO-LUMO Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.5 to -10.5 | Primarily located on oxygen lone pairs |
| LUMO | -0.5 to -1.5 | Primarily located on the C=O π* orbital |
| HOMO-LUMO Gap | 8.0 to 10.0 | Indicator of chemical stability |
Note: These values are estimates based on typical ranges for similar organic molecules and would need to be confirmed by specific quantum chemical calculations.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information about the conformational dynamics, flexibility, and interactions with the environment, such as a solvent. acs.org
MD simulations of this compound would allow for the exploration of its conformational landscape over time. While quantum chemical calculations can identify energy minima, MD simulations can reveal the pathways and barriers for transitions between different conformations. researchgate.net This is particularly relevant for the tetrahydropyran ring, which can undergo chair-to-boat or twist-boat conformational changes, although the chair form is significantly more stable. researchgate.net
The simulations would also show the flexibility of the methoxy and carboxylic acid side chains. The rotation around the C-O bond of the methoxy group and the C-C bond of the carboxylic acid group would be observable, providing a dynamic picture of the molecule's structure. Studies on related tetrahydropyran-based structures have shown that substituents can significantly influence the ring's conformational preferences and flexibility. scispace.com
The solvent environment can have a profound impact on the structure and reactivity of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules. For example, in a polar solvent like water, the carboxylic acid group would be expected to form hydrogen bonds with water molecules. The methoxy group and the ether oxygen in the tetrahydropyran ring can also act as hydrogen bond acceptors.
These simulations can be performed using various solvent models, from implicit continuum models to explicit atomistic representations of the solvent. The results would provide insights into how the solvent stabilizes different conformers and influences the molecule's reactivity. For instance, the acidity of the carboxylic acid group (pKa) is heavily influenced by the solvent, and MD simulations coupled with free energy calculations can be used to predict this property. Studies on similar molecules have shown that polarizable continuum models are effective in evaluating the impact of solvent polarity on reaction pathways.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are pivotal in mapping the pathways of chemical reactions involving this compound. Techniques such as Density Functional Theory (DFT) allow for the detailed investigation of reaction mechanisms at the atomic level, providing insights that are often difficult to obtain through experimental means alone. researchgate.net
The characterization of transition states is a cornerstone of understanding reaction kinetics. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. libretexts.org For reactions involving this compound, such as esterification or amidation, computational models can predict the geometry of these fleeting structures.
For instance, in a hypothetical acid-catalyzed esterification, the initial step would involve the protonation of the carbonyl oxygen of the carboxylic acid. libretexts.org DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can model the subsequent nucleophilic attack by an alcohol. The transition state for this step would feature a partially formed bond between the alcohol oxygen and the carboxylic carbon, and a partially broken C=O double bond. The characterization of this transition state is confirmed by frequency calculations, where a single imaginary frequency corresponding to the reaction coordinate is observed.
Table 1: Hypothetical Transition State Geometries for a Reaction of this compound
| Parameter | Reactant (Carboxylic Acid) | Transition State | Product (Ester) |
| C-O (carbonyl) Bond Length (Å) | ~1.21 | ~1.35 | ~1.22 |
| C-OH Bond Length (Å) | ~1.36 | ~1.45 | - |
| C-O (ester) Bond Length (Å) | - | ~1.80 | ~1.35 |
| O-H (alcohol) Bond Length (Å) | - | Partially Broken | - |
| C-O (ether) Bond Angle (°) | ~111 | ~110 | ~111 |
Note: The values in this table are illustrative and would be determined through specific computational calculations.
For a reaction such as the reduction of the carboxylic acid group in this compound to an alcohol using a reagent like borane-tetrahydrofuran, computational methods can delineate the energy landscape. acs.org The reaction would likely proceed through the formation of an acyloxyborane intermediate. DFT calculations can determine the energies of the reactants, intermediates, transition states, and products.
A hypothetical energy profile for such a reaction would show an initial energy input to reach the transition state for the formation of the intermediate, followed by a decrease in energy to the intermediate state. A subsequent transition state would then need to be overcome for the final reduction to the alcohol product. The relative heights of these energy barriers would indicate the rate-determining step of the reaction. libretexts.org
QSAR and QSPR Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. frontiersin.orgacs.org These models are valuable for predicting the behavior of new, unsynthesized compounds and for optimizing lead compounds in drug discovery.
For this compound and its derivatives, QSAR models could be developed to predict potential biological activities, such as inhibitory effects on a particular enzyme. acs.orgmdpi.comthieme-connect.combrieflands.com This would involve synthesizing a series of derivatives with variations in substituents on the oxane ring or modifications to the carboxylic acid group. The biological activity of these compounds would be determined experimentally, and then correlated with calculated molecular descriptors.
Relevant molecular descriptors could include:
Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Steric descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft's Es).
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices, shape indices.
A resulting QSAR equation might take a general form like:
Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where 'c' represents coefficients determined from statistical analysis. Such models can guide the design of new derivatives with enhanced activity. mdpi.comresearchgate.net
Table 2: Exemplary Descriptors for a Hypothetical QSAR/QSPR Study of this compound Derivatives
| Derivative | LogP | Molecular Weight | Dipole Moment (Debye) | Predicted Activity/Property |
| Parent Compound | -0.1 | 160.17 | Calculated Value | Baseline |
| Methyl Ester | Calculated | 174.19 | Calculated Value | Predicted Value |
| Amide | Calculated | 159.18 | Calculated Value | Predicted Value |
| Ring-Substituted | Varies | Varies | Varies | Varies |
Note: This table illustrates the types of data used in QSAR/QSPR studies. Specific values would be generated from computational software and experimental validation.
Molecular Docking Simulations for Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajgreenchem.comajgreenchem.comnih.gov It is extensively used in drug design to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. frontiersin.orgfrontiersin.org
In a hypothetical scenario where this compound is investigated as an inhibitor of a specific enzyme, molecular docking could be employed to predict its binding mode and affinity. The process involves placing the 3D structure of the compound into the active site of the target protein and evaluating the interactions.
The carboxylic acid group of this compound is likely to form key hydrogen bonds with amino acid residues in the active site, such as arginine, lysine, or histidine. The oxane ring and methoxy group can engage in van der Waals or hydrophobic interactions. The docking software calculates a scoring function to estimate the binding energy, with lower scores generally indicating a more favorable interaction.
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
| Binding Energy (kcal/mol) | -6.5 to -8.0 |
| Interacting Residues | Arg123, Lys55, Tyr99 |
| Type of Interactions | Hydrogen bonds, van der Waals |
| RMSD (Å) from a known ligand | < 2.0 |
Note: The data in this table is for illustrative purposes and would be the output of a specific molecular docking simulation.
These simulations can provide valuable hypotheses about the mechanism of action and guide the structural modification of the compound to improve its binding affinity and selectivity. ajgreenchem.comajgreenchem.com
Q & A
Q. How can computational methods aid in predicting the compound’s physicochemical properties?
- Methodological Answer :
- Molecular Dynamics Simulations : Predict logP (octanol/water partition coefficient) and solubility using software like Schrödinger’s QikProp .
- pKa Estimation : Use MarvinSketch or ACD/Labs to calculate carboxylic acid dissociation constants, critical for formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
